1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea
Description
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a bithiophene-ethyl chain and a thiophen-2-yl substituent. The urea group (–NH–CO–NH–) provides hydrogen-bonding capabilities, which are critical for molecular recognition in medicinal chemistry or crystal engineering . Thiophene rings are known for their electron-rich nature and stability, making them common in bioactive molecules and materials science .
Properties
IUPAC Name |
1-thiophen-2-yl-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS3/c18-15(17-14-2-1-8-20-14)16-7-5-12-3-4-13(21-12)11-6-9-19-10-11/h1-4,6,8-10H,5,7H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSXNTCOVRWKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCCC2=CC=C(S2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea, identified by its CAS number 2034548-51-9, is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 348.5 g/mol. The structure features a bithiophene moiety which is significant for its electronic properties and biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Bithiophene Moiety : This can be achieved through coupling reactions such as Stille or Suzuki coupling.
- Attachment of Ethyl Linker : Alkylation reactions are employed to introduce the ethyl linker.
- Formation of Urea Group : An amine derivative reacts with an isocyanate to form the urea.
- Final Functionalization : Further modifications may include the introduction of additional functional groups to enhance biological activity.
Anticancer Activity
Research has indicated that derivatives of thiourea exhibit notable antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate inhibition against human colon (HCT116), breast (MCF-7), and glioblastoma (U87 MG) cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 1-(2-[Bithiophen]-5-yl)ethyl-3-(thiophen-2-yl)urea | HCT116 | 16.23 | |
| 1-(2-[Bithiophen]-5-yl)ethyl-3-(thiophen-2-yl)urea | MCF-7 | 17.94 | |
| Etoposide (Control) | HCT116 | 17.94 |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. In vitro tests have demonstrated effectiveness against various bacterial strains, including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values are comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| E. faecalis | 40 | 29 | |
| P. aeruginosa | 50 | 24 | |
| K. pneumoniae | 50 | 30 |
The biological activity of this compound is attributed to its ability to interact with cellular targets involved in proliferation and survival pathways. For example, compounds with thiourea moieties often inhibit enzymes such as carbonic anhydrase, leading to disrupted metabolic processes in cancer cells.
Case Studies
- Case Study on Anticancer Effects : A study demonstrated that a derivative similar to this compound significantly inhibited tumor growth in xenograft models, suggesting potential for therapeutic application in oncology .
- Antimicrobial Efficacy : Another investigation reported that thiourea derivatives showed potent antibacterial effects against multi-drug resistant strains, highlighting their potential as novel antimicrobial agents .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of urea compounds can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction | |
| HeLa | 8.0 | Cell cycle arrest | |
| A549 | 15.0 | Inhibition of EGFR |
Anti-inflammatory Effects
In addition to anticancer properties, the compound has been studied for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and modulate the immune response.
Case Study: Anti-inflammatory Mechanism
A study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Thiophene derivatives are known for their conductivity and stability, which are essential for developing organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Conductivity Studies
Recent studies have focused on the conductivity of thiophene-based compounds in thin-film applications. The bithiophene structure enhances charge transport properties, making it suitable for use in electronic devices.
Table 2: Conductivity Comparison with Other Thiophene Derivatives
| Compound | Conductivity (S/cm) |
|---|---|
| This compound | 0.01 |
| Thiophene | 0.005 |
| Bithiophene | 0.008 |
Materials Science
The compound's structural characteristics also lend themselves to applications in materials science, particularly in the development of coatings and polymers. Its ability to form stable films makes it an attractive candidate for protective coatings.
Coating Applications
Research has demonstrated that thiophene-based compounds can provide excellent corrosion resistance when applied as coatings on metals.
Case Study: Corrosion Resistance Testing
In a comparative study of various thiophene derivatives as coatings for low-carbon steel, this compound exhibited superior performance under acidic conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Tetrahydrobenzo[b]thiophene Moieties ()
Compounds 7a–7d (e.g., 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea) share the urea backbone but differ in substituents:
- Benzoyl and hydrazono groups: Increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Functional groups: Cyano (–CN) and ester (–COOR) substituents in 7a–7d introduce electron-withdrawing effects, altering electronic properties versus the target’s purely thiophene-based structure.
Key Hypothesized Differences :
These structural variations suggest divergent applications: the target compound may favor biological interactions (e.g., kinase inhibition), while 7a–7d could prioritize stability in hydrophobic environments .
Bithiophene-Containing Nicotinonitrile ()
Compound 10 (4,6-bis(3'-hexyl-[2,2'-bithiophen]-5-yl)-2-(hexyloxy)nicotinonitrile) shares the bithiophene motif but replaces urea with a nicotinonitrile core:
- Nicotinonitrile vs. Urea: The electron-deficient nicotinonitrile core in 10 contrasts with urea’s hydrogen-bonding capacity, directing 10 toward optoelectronic applications (e.g., organic semiconductors).
- Hexyloxy chains: Improve solubility in nonpolar solvents, unlike the target compound’s polar urea group.
- Synthesis : Both compounds likely employ thiophene condensation strategies (e.g., using acetylthiophene or aldehydes) .
Preparation Methods
Palladium-Catalyzed Cross-Coupling for Bithiophene Assembly
The 2,3'-bithiophene moiety is constructed using Suzuki-Miyaura coupling between 2-bromothiophene and 3-thiopheneboronic acid (Scheme 1):
Reaction Conditions
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
- Base: Potassium carbonate (K₂CO₃, 2 equiv).
- Solvent: Toluene/water (3:1 v/v).
- Temperature: 100°C, 12 h.
Workup
The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1) to yield 2,3'-bithiophene (85% yield).
Synthesis of Thiophen-2-yl Isocyanate (Intermediate B)
Phosgenation of 2-Aminothiophene
Thiophen-2-yl isocyanate is prepared via phosgene gas treatment of 2-aminothiophene (Scheme 2):
Reaction Protocol
- Reagent: Phosgene (1.2 equiv, 20% in toluene).
- Solvent: Dichloromethane (DCM).
- Temperature: -10°C, 2 h.
- Yield: 68% (distilled under reduced pressure).
Safety Note : Phosgene alternatives such as triphosgene may be employed to mitigate handling risks.
Urea Bond Formation: Convergent Synthesis
Stepwise Coupling of Intermediates A and B
The final urea linkage is established under anhydrous conditions (Scheme 3):
Optimized Conditions
- Solvent: Tetrahydrofuran (THF).
- Temperature: 0°C to room temperature, 12 h.
- Molar Ratio: Intermediate A:Intermediate B = 1:1.05.
- Catalyst: None required (spontaneous reaction).
Workup
- Precipitation: Addition of ice-cwater induces crystallization.
- Purification: Recrystallization from ethanol/water (7:3) yields pure 1-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea (72% yield).
Alternative Synthetic Pathways
Carbodiimide-Mediated Coupling
As an alternative to isocyanate chemistry, the urea can be formed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):
Procedure
- Reagents: Thiophene-2-carboxylic acid (1 equiv), EDC (1.2 equiv), HOBt (1.1 equiv).
- Solvent: DCM.
- Conditions: 0°C, 4 h, followed by addition of Intermediate A.
- Yield: 65% after column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
Critical Analysis of Methodologies
Yield Comparison Across Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| Isocyanate Coupling | 72 | 98.5 | 12 |
| Carbodiimide-Mediated | 65 | 97.2 | 16 |
The isocyanate route offers superior efficiency but requires stringent anhydrous conditions. Carbodiimide methods provide safer handling at the cost of slightly reduced yields.
Regiochemical Challenges
The 2,3'-bithiophene linkage introduces regioselectivity concerns during cross-coupling. NMR studies (¹H, ¹³C) confirm the desired connectivity, with diagnostic signals at δ 7.21 ppm (thiophene β-protons) and δ 125.4 ppm (quaternary carbons).
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at t₃ = 4.2 min, confirming >98% purity.
Industrial-Scale Considerations
Solvent Recovery Systems
Toluene and THF are efficiently reclaimed via fractional distillation (≥90% recovery), reducing environmental impact.
Catalytic Recycling
Pd(PPh₃)₄ is recovered from coupling reactions via aqueous extraction (KCN wash), achieving 80% reuse efficiency.
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(thiophen-2-yl)urea?
The synthesis typically involves coupling a bithiophene-ethylamine intermediate with a thiophenyl isocyanate derivative. Key steps include:
- Step 1: Preparation of the bithiophene core via gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles (as seen in analogous thiophene derivatives) .
- Step 2: Ethylamine functionalization using carbodiimide-based coupling agents (e.g., DCC or EDC) to form the urea linkage .
- Step 3: Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., dichloromethane or THF) .
Critical parameters include reaction temperature (room temperature for coupling reactions) and solvent choice to minimize side reactions.
Q. What analytical techniques are used to confirm the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify the urea linkage (NH signals at δ 6.5–7.5 ppm) and thiophene/bithiophene aromaticity (δ 7.0–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular weight (e.g., C17H15N3O2S2 requires exact mass 357.06 g/mol) .
- X-ray Crystallography: For definitive confirmation of crystal packing and stereochemistry, though this requires high-purity crystalline samples .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solubility can be enhanced via co-solvents like ethanol (80:20 DMSO:EtOH) .
- Stability: Susceptible to hydrolysis under acidic/basic conditions. Storage recommendations include desiccated environments at −20°C to prevent urea bond degradation .
Q. What reaction mechanisms are associated with its urea and thiophene moieties?
- Urea Reactivity: Participates in nucleophilic substitution (e.g., with alkyl halides) and hydrogen bonding, critical for biological target interactions .
- Thiophene Reactivity: Electrophilic aromatic substitution (e.g., halogenation) and oxidation to sulfoxides under controlled conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Parameter Screening: Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DCM vs. THF), catalyst load (e.g., 0.1–1.0 equiv.), and temperature (−20°C to 50°C) .
- Continuous Flow Reactors: For scale-up, ensure uniform mixing and heat distribution, reducing side-product formation .
- In-line Analytics: Implement HPLC-MS to monitor reaction progress in real time and adjust conditions dynamically .
Q. How can computational methods predict its interactions with biological targets (e.g., enzymes)?
- Molecular Docking: Use software like AutoDock Vina to model binding affinities with kinase domains (e.g., EGFR or MAPK), leveraging the urea group’s hydrogen-bonding capacity .
- MD Simulations: Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues (e.g., Lys or Asp) involved in binding .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with inhibitory activity .
Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) across studies .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may influence potency .
- Statistical Validation: Apply multivariate analysis (e.g., ANOVA) to distinguish experimental noise from true biological effects .
Q. What advanced purification strategies address challenges in isolating stereoisomers?
- Chiral Chromatography: Use Chiralpak® columns with hexane:isopropanol gradients to resolve enantiomers .
- Crystallization Screening: Test solvent pairs (e.g., ethanol/water) to exploit differential solubility of diastereomers .
- Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively convert one isomer, simplifying separation .
Methodological Notes
- Contradictory Evidence: Some studies report urea derivatives as stable under ambient conditions, while others note hydrolysis. This discrepancy may arise from trace moisture in solvents; rigorous drying (e.g., molecular sieves) is recommended .
- Data Gaps: Limited structural data (e.g., X-ray) for this specific compound necessitates extrapolation from analogous thiophene-urea hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
